molecular formula C8H11ClN2O3S B2806980 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride CAS No. 1780977-87-8

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2806980
CAS No.: 1780977-87-8
M. Wt: 250.7
InChI Key: RJBINYQUIUSPPM-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClN2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with an oxan-4-yl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(Oxan-4-yl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-(Oxan-4-yl)-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Ensuring the purity of starting materials.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2)

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

  • 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
  • 1-(Oxan-4-yl)-1H-pyrazole-3-sulfonyl chloride

Comparison: 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the pyrazole ring. This positional isomerism can lead to differences in reactivity and applications. For example, the 5-sulfonyl chloride derivative may exhibit different biological activity compared to the 4-sulfonyl chloride derivative, making it a valuable compound for specific research purposes.

Properties

IUPAC Name

2-(oxan-4-yl)pyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBINYQUIUSPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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